Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-chlorosulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGWMWXDMXELMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147996 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(chlorosulfonyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-44-5 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(chlorosulfonyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-(chlorosulfonyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorination of Thioacetate Precursors
The most widely reported method involves the oxidation of a thioacetate intermediate using chlorine gas. This approach, adapted from the synthesis of analogous compounds, proceeds via the following steps:
Synthesis of tert-butyl 3-(acetylthio)piperidine-1-carboxylate :
- A piperidine derivative is functionalized at the 3-position with a thioacetate group. This is typically achieved through nucleophilic substitution using tert-butyl 3-bromopiperidine-1-carboxylate and potassium thioacetate in a polar aprotic solvent (e.g., DMF) under reflux.
- Key conditions : 80°C, 12–24 h, inert atmosphere.
Chlorosulfonation with Cl₂ :
- The thioacetate intermediate is treated with chlorine gas in a biphasic system of dichloromethane and water at 0°C. The reaction proceeds via oxidative cleavage of the sulfur-carbon bond, yielding the chlorosulfonyl group.
- Reaction equation :
$$
\text{tert-butyl 3-(acetylthio)piperidine-1-carboxylate} + \text{Cl}_2 \rightarrow \text{this compound} + \text{byproducts}
$$ - Optimization notes :
Direct Sulfonation-Chlorination
An alternative route involves the direct sulfonation of tert-butyl 3-mercaptopiperidine-1-carboxylate followed by chlorination. While less common, this method avoids the need for thioacetate intermediates:
Sulfonation with H₂SO₄ :
- The mercapto group is oxidized to a sulfonic acid using concentrated sulfuric acid.
Chlorination with PCl₅ :
- The sulfonic acid is converted to the chlorosulfonyl group using phosphorus pentachloride (PCl₅) in refluxing dichloromethane.
- Challenges : Lower yields due to competing side reactions (e.g., Boc group cleavage).
Experimental Protocols and Optimization
Representative Procedure from Patent Literature
A modified protocol from WO2020/58913 illustrates the chlorosulfonation step:
| Step | Conditions | Observations |
|---|---|---|
| Thioacetate preparation | 1.5 eq KSAc, DMF, 80°C, 18 h | Yield: 85–90% (HPLC) |
| Chlorination | Cl₂ gas, CH₂Cl₂/H₂O (5:1), 0°C, 3.5 h | Conversion >95% (TLC) |
| Workup | Na₂SO₄ drying, direct use in next step | Avoids isolation of hygroscopic product |
Critical parameters :
- Temperature control : Maintaining 0°C prevents Boc group degradation.
- Solvent ratio : Excess dichloromethane minimizes hydrolysis of the chlorosulfonyl group.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Thioacetate chlorination | 70–75% | >98% | Industrial-scale feasible |
| Direct sulfonation | 50–55% | 90–92% | Limited by PCl₅ handling |
Structural and Spectroscopic Characterization
Post-synthesis characterization ensures the integrity of the chlorosulfonyl and Boc groups:
¹H NMR (CDCl₃) :
- δ 1.45 (s, 9H, Boc CH₃)
- δ 3.20–3.80 (m, 4H, piperidine H)
- δ 4.10 (br s, 1H, H-3)
FT-IR :
- 1745 cm⁻¹ (C=O, Boc)
- 1360 cm⁻¹, 1170 cm⁻¹ (S=O asym/sym stretch)
MS (ESI+) : m/z 317.79 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form piperidine derivatives with different functional groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, sulfonic acids, and other substituted compounds. These products have significant applications in pharmaceuticals and other chemical industries .
Scientific Research Applications
Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Utilized in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The compound’s chlorosulfonyl group is highly reactive, allowing it to participate in a wide range of chemical reactions. This reactivity is harnessed in the synthesis of complex molecules, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₁₂H₂₂ClNO₄S
- CAS Number : 1260664-44-5
- Key Features : A piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a chlorosulfonyl (-SO₂Cl) substituent at the 3-position.
Substituent Variability and Reactivity
Sulfonyl-Containing Derivatives
Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate
- Structure : Methanesulfonamide (-SO₂NH₂) at the 3-position.
- Key Differences :
- The methanesulfonamide group is less reactive than chlorosulfonyl, making it suitable for direct incorporation into drug candidates (e.g., protease inhibitors) without further modification .
- Higher hydrolytic stability compared to the chlorosulfonyl analog, which is prone to hydrolysis under basic conditions .
Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate
- Structure : Chlorosulfonyl group on an ethyl side chain at the 2-position.
- Key Differences :
Aromatic and Heterocyclic Derivatives
Tert-butyl 3-(2-naphthyl)piperidine-1-carboxylate
- Structure : 2-Naphthyl substituent at the 3-position.
- Key Differences :
- Enhanced lipophilicity due to the aromatic ring, improving membrane permeability in drug discovery contexts .
- Lacks electrophilic reactivity, making it less versatile for further functionalization compared to chlorosulfonyl derivatives .
Tert-butyl 4-(6-bromo-5-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
- Structure : Benzotriazole ring with bromo and fluoro substituents at the 4-position.
- Key Differences :
- The electron-withdrawing halogen atoms enhance stability but reduce reactivity toward nucleophiles compared to the chlorosulfonyl group .
- Primarily used as a building block in kinase inhibitor synthesis .
Functional Group Positioning
Tert-butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
- Structure : Benzimidazolone ring at the 3-position.
- Key Differences :
- The fused heterocycle introduces hydrogen-bonding capacity, critical for target engagement in enzyme inhibition (e.g., 8-Oxo-Guanine DNA Glycosylase inhibitors) .
- Limited utility in cross-coupling reactions compared to chlorosulfonyl derivatives .
Physicochemical Properties
Biological Activity
Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈ClNO₄S
- CAS Number : 1260664-44-5
- Molecular Weight : 303.80 g/mol
The compound features a piperidine ring substituted with a tert-butyl group and a chlorosulfonyl moiety, which contributes to its reactivity and biological properties.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of General Control Nonderepressible Kinase 2 (GCN2), a kinase that plays a crucial role in cellular responses to stress, particularly in cancer cells.
- GCN2 Inhibition : Research indicates that GCN2 is often upregulated in various tumors, contributing to tumor growth and immune evasion. Inhibiting GCN2 may enhance the efficacy of anti-cancer therapies by promoting apoptosis in cancer cells under nutrient-deprived conditions .
Biological Activity
-
Anticancer Properties :
- This compound has shown promise in preclinical studies targeting prostate and breast cancer cells. The inhibition of GCN2 disrupts the survival signals that cancer cells rely on, potentially leading to increased sensitivity to chemotherapeutic agents .
- A study demonstrated that compounds with similar structures effectively reduced tumor growth in mouse models by impairing the adaptive responses of cancer cells .
-
Enzyme Inhibition :
- The compound's chlorosulfonyl group is known to facilitate the formation of covalent bonds with nucleophilic residues in target enzymes, leading to irreversible inhibition. This mechanism has been observed with other sulfonamide derivatives .
- Specific studies have indicated that this compound can inhibit key metabolic enzymes involved in amino acid metabolism, further supporting its role in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Inhibition of GCN2
In a recent study, researchers synthesized this compound and evaluated its effects on GCN2 activation in human cancer cell lines. The results indicated:
- A significant decrease in cell viability when treated with the compound under nutrient-limiting conditions.
- Enhanced apoptosis markers were observed, suggesting that the compound effectively triggers programmed cell death pathways in cancer cells .
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Combination Therapies : Investigating the compound's efficacy in combination with existing chemotherapeutics to assess synergistic effects.
- Mechanistic Studies : Further elucidation of the molecular pathways affected by GCN2 inhibition could provide insights into broader therapeutic applications.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure may enhance potency and selectivity against specific cancer types.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate, and what are the critical intermediates?
The synthesis typically involves the introduction of the chlorosulfonyl group onto a piperidine scaffold. A common approach uses sulfonation reagents (e.g., chlorosulfonic acid) under controlled conditions. For example, analogous compounds like tert-butyl derivatives are synthesized using coupling agents such as DMAP and triethylamine in dichloromethane at 0–20°C . Key intermediates may include tert-butyl-protected piperidine precursors, which are functionalized sequentially to introduce reactive groups like sulfonyl chlorides.
Q. What purification methods are effective for isolating this compound?
Silica gel column chromatography is widely employed for purification, particularly for intermediates and final products with polar functional groups. Solvent systems such as ethyl acetate/hexane gradients are effective for separating sulfonated derivatives. Recrystallization using solvents like dichloromethane or methanol may further enhance purity .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of toxic fumes .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .
- Storage: Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong bases or oxidizing agents) .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Stability studies should include:
- Thermal Stability: Analyze via TGA/DSC to determine decomposition temperatures.
- Hydrolytic Stability: Monitor degradation in aqueous buffers (pH 1–13) using HPLC or LC-MS. Chlorosulfonyl groups are prone to hydrolysis, requiring anhydrous conditions for long-term storage .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence the reactivity of the piperidine scaffold in nucleophilic substitution reactions?
The chlorosulfonyl group acts as a strong electron-withdrawing group, activating the adjacent carbon for nucleophilic attack. For example, in SN2 reactions, amines or alcohols can displace the chloride, forming sulfonamides or sulfonate esters. Kinetic studies using NMR or IR spectroscopy can track reaction progress and intermediate formation .
Q. What strategies mitigate racemization during functionalization of the piperidine ring?
- Steric Shielding: Use bulky protecting groups (e.g., tert-butyl) to hinder access to the stereogenic center.
- Low-Temperature Reactions: Conduct substitutions below 0°C to reduce thermal racemization.
- Chiral Catalysts: Employ asymmetric catalysis (e.g., cinchona alkaloids) for enantioselective sulfonylation .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding affinities to enzymes or receptors. Focus on the sulfonyl group’s hydrogen-bonding capacity and the piperidine ring’s conformational flexibility. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. What analytical techniques resolve contradictions in reported toxicity data for sulfonated piperidines?
- In Silico Toxicity Prediction: Tools like ProTox-II or Derek Nexus assess acute toxicity and mutagenicity.
- In Vitro Assays: Use hepatocyte viability (e.g., HepG2 cells) or Ames tests to validate predictions.
- Comparative Studies: Cross-reference data from structurally similar compounds (e.g., tert-butyl 4-cyano derivatives) to identify structure-toxicity trends .
Q. How does the tert-butyl group enhance the compound’s suitability as a synthetic intermediate?
The tert-butyl group:
- Stabilizes Reactive Intermediates: Reduces side reactions (e.g., oxidation) during sulfonation.
- Facilitates Purification: Improves solubility in organic solvents, aiding chromatographic separation.
- Enables Orthogonal Deprotection: Can be removed under acidic conditions (e.g., TFA) without affecting sulfonyl groups .
Q. What methodologies optimize yield in large-scale syntheses of this compound?
- Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic sulfonation steps.
- Catalytic Systems: Lewis acids (e.g., ZnCl₂) accelerate sulfonyl chloride formation.
- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction endpoints and minimize byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
